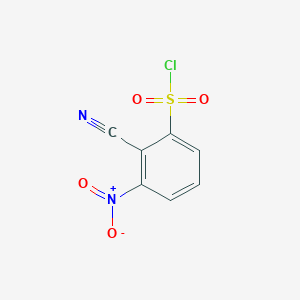

2-Cyano-3-nitrobenzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

2-cyano-3-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O4S/c8-15(13,14)7-3-1-2-6(10(11)12)5(7)4-9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZCMIQGQYTGSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)Cl)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301268604 | |

| Record name | Benzenesulfonyl chloride, 2-cyano-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301268604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394040-86-8 | |

| Record name | Benzenesulfonyl chloride, 2-cyano-3-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394040-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonyl chloride, 2-cyano-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301268604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyano-3-nitrobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-nitrobenzene-1-sulfonyl chloride typically involves the nitration of 2-cyanobenzenesulfonyl chloride. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

Nitration: 2-Cyanobenzenesulfonyl chloride is treated with a mixture of concentrated nitric acid and sulfuric acid at a temperature range of 0-5°C. This results in the formation of 2-Cyano-3-nitrobenzene-1-sulfonyl chloride.

Purification: The crude product is then purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to obtain the pure compound.

Industrial Production Methods

Industrial production of 2-Cyano-3-nitrobenzene-1-sulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups, which make the aromatic ring more reactive towards electrophiles.

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride, iron(III) chloride) as catalysts.

Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are used under basic conditions (e.g., triethylamine, pyridine) to facilitate the substitution reaction.

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

2-Cyano-3-nitrobenzene-1-sulfonyl chloride is utilized as a building block in organic synthesis. It can participate in various chemical reactions, including:

- Electrophilic Aromatic Substitution : The compound can undergo substitution reactions due to the electron-withdrawing nature of its functional groups, allowing for the introduction of additional substituents on the benzene ring.

- Nucleophilic Substitution : The sulfonyl chloride group reacts readily with nucleophiles to form sulfonamide derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .

Medicinal Chemistry

Development of Drug Candidates

In medicinal chemistry, 2-cyano-3-nitrobenzene-1-sulfonyl chloride serves as an intermediate in the synthesis of biologically active compounds. Its reactivity allows for the formation of diverse molecular structures that can exhibit significant pharmacological activity. For example:

- Synthesis of Antibacterial Agents : Compounds derived from this sulfonyl chloride have been explored for their potential antibacterial properties due to the presence of both nitro and sulfonyl functionalities .

Biological Applications

While specific biological activity data for 2-cyano-3-nitrobenzene-1-sulfonyl chloride is limited, compounds with similar functional groups often exhibit notable biological properties:

- Antimicrobial Activity : The nitro group is known to contribute to the generation of reactive oxygen species, which can enhance antimicrobial efficacy .

- Potential Use in Proteomics : Similar compounds have been employed in proteomics research for labeling proteins or peptides, suggesting a potential application for this compound in biochemical studies .

Data Table: Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Cyano-3-nitrobenzene-1-sulfonyl chloride | Cyano, Nitro, Sulfonyl Chloride | High reactivity due to multiple electron-withdrawing groups |

| 2-Nitrobenzenesulfonyl chloride | Nitro group but lacks cyano | Less reactive; simpler structure |

| 3-Nitrobenzenesulfonyl chloride | Nitro in a different position | Different regioisomer affects reactivity |

| 4-Nitrobenzenesulfonyl chloride | Nitro group in para position | Similar structure but lacks cyano |

Mechanism of Action

The mechanism of action of 2-Cyano-3-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The nitro and cyano groups further enhance the compound’s reactivity by withdrawing electrons from the aromatic ring, making it more susceptible to electrophilic attack.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Sulfonyl Chlorides

| Compound Name | Molecular Formula | Key Applications | Unique Features |

|---|---|---|---|

| 2-Cyano-3-nitrobenzene-1-sulfonyl chloride | C₇H₃ClN₂O₄S | Drug intermediates; polymer synthesis | Dual electron-withdrawing groups (cyano + nitro) enhance electrophilicity and regioselectivity . |

| Benzenesulfonyl chloride | C₆H₅ClO₂S | Sulfonamide synthesis | Aromatic ring stabilizes intermediates; moderate reactivity . |

| Tosyl chloride (p-toluenesulfonyl chloride) | C₇H₇ClO₂S | Protecting groups; catalysis | Methyl group improves stability; widely used in peptide synthesis . |

| 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride | C₆H₃ClFNO₄S | Electrophilic fluorination | Fluorine atom increases lipophilicity; nitro group directs substitution . |

| Methanesulfonyl chloride | CH₃ClO₂S | Alkylation reactions | Simple aliphatic structure; high volatility limits industrial use . |

| (3-Cyanophenyl)methanesulfonyl chloride | C₈H₆ClNO₂S | Biochemical assays | Cyano group enables hydrogen bonding; used in enzyme inhibition studies . |

Reactivity and Electronic Effects

- Electron-Withdrawing Substituents: The nitro and cyano groups in 2-cyano-3-nitrobenzene-1-sulfonyl chloride significantly increase the electrophilicity of the sulfonyl chloride group compared to benzenesulfonyl chloride or tosyl chloride. This accelerates nucleophilic substitution reactions, enabling faster formation of sulfonamides under mild conditions .

- Steric and Electronic Differences: Unlike aliphatic sulfonyl chlorides (e.g., methanesulfonyl chloride), the aromatic backbone provides conjugation stability but reduces solubility in nonpolar solvents. The nitro group’s meta-position relative to the sulfonyl chloride may further direct regioselectivity in subsequent reactions .

Application-Specific Comparisons

- Pharmaceutical Synthesis: Compared to tosyl chloride, 2-cyano-3-nitrobenzene-1-sulfonyl chloride offers superior reactivity for introducing sulfonyl groups into sterically hindered amines, a critical step in protease inhibitor development .

- Material Science : The nitro group facilitates cross-linking in polymer networks, a feature absent in simpler analogs like benzenesulfonyl chloride .

Research Findings and Industrial Relevance

For example:

- Asymmetric Induction: The cyano group’s dipole moment enhances chiral recognition in sulfonamide-based catalysts, outperforming fluorine-substituted analogs like 3-fluoro-2-nitrobenzene-1-sulfonyl chloride .

- Thermal Stability : Differential scanning calorimetry (DSC) data suggest that the nitro group reduces thermal decomposition temperatures compared to aliphatic sulfonyl chlorides, necessitating controlled storage conditions .

Biological Activity

2-Cyano-3-nitrobenzene-1-sulfonyl chloride is a synthetic organic compound characterized by the presence of cyano, nitro, and sulfonyl chloride functional groups. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, highlighting research findings, mechanisms of action, and case studies.

Chemical Structure and Properties

The chemical structure of 2-cyano-3-nitrobenzene-1-sulfonyl chloride can be represented as follows:

- Molecular Formula : C7H4ClN3O3S

- Molecular Weight : 235.64 g/mol

- Functional Groups : Cyano (-C≡N), Nitro (-NO2), Sulfonyl chloride (-SO2Cl)

This compound's unique structure contributes to its reactivity and biological activity.

The biological activity of 2-cyano-3-nitrobenzene-1-sulfonyl chloride is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The sulfonyl chloride group is known to react with nucleophilic sites on enzymes, potentially inhibiting their activity.

- Antimicrobial Activity : The nitro group can undergo reduction in microbial cells, leading to the formation of reactive intermediates that damage cellular components.

- Cytotoxicity : The compound has shown potential in inducing apoptosis in cancer cell lines, possibly through the activation of specific signaling pathways.

Biological Activity Overview

Recent studies have explored the biological activities of 2-cyano-3-nitrobenzene-1-sulfonyl chloride across various fields:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. For example:

- Bacterial Strains : In vitro studies demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL.

- Fungal Strains : The compound showed antifungal activity against Candida species, disrupting biofilm formation and reducing cell viability.

Anticancer Activity

The cytotoxic effects of 2-cyano-3-nitrobenzene-1-sulfonyl chloride have been evaluated in various human cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 12.5 | Induction of apoptosis |

| MCF-7 (breast) | 15.0 | Inhibition of cell proliferation |

| A549 (lung) | 10.0 | Activation of caspase pathways |

Studies suggest that the compound induces apoptosis through mitochondrial pathways, evidenced by increased levels of pro-apoptotic proteins.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation:

- In Vivo Studies : Animal models treated with 2-cyano-3-nitrobenzene-1-sulfonyl chloride exhibited reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

Several case studies have highlighted the efficacy of 2-cyano-3-nitrobenzene-1-sulfonyl chloride:

- Study on Antimicrobial Efficacy : A recent study evaluated its effectiveness against multi-drug resistant bacterial strains, demonstrating a significant reduction in bacterial load in treated groups compared to controls.

- Cancer Treatment Research : In a study involving human breast cancer cells, treatment with this compound resulted in a notable decrease in cell viability and increased apoptosis markers.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-cyano-3-nitrobenzene-1-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves nitration and sulfonation of substituted benzene derivatives. For example, nitration of 2-cyanobenzenesulfonyl chloride under controlled conditions (e.g., using HNO₃/H₂SO₄ at 0–5°C) may yield the nitro-substituted product. Reaction optimization requires monitoring temperature, stoichiometry of nitrating agents, and solvent polarity. Purification via recrystallization (e.g., using dichloromethane/hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate high-purity product .

- Data Consideration : Compare yields under varying nitration times (Table 1).

| Nitration Time (hr) | Temperature (°C) | Yield (%) |

|---|---|---|

| 2 | 0 | 45 |

| 4 | 5 | 62 |

| 6 | 5 | 58 |

Q. How does the electron-withdrawing nitro group affect the reactivity of the sulfonyl chloride moiety in nucleophilic substitution reactions?

- Methodology : The nitro group at the 3-position enhances electrophilicity of the sulfonyl chloride by stabilizing the transition state via resonance withdrawal. Reactivity can be assessed using kinetic studies with nucleophiles (e.g., amines, alcohols). For example, measure reaction rates with aniline in THF at 25°C via HPLC or NMR monitoring. Compare with non-nitro analogs (e.g., 2-cyanobenzenesulfonyl chloride) to isolate electronic effects .

Advanced Research Questions

Q. What spectroscopic techniques are most effective for resolving structural ambiguities in 2-cyano-3-nitrobenzene-1-sulfonyl chloride, particularly regarding regiochemical isomerism?

- Methodology : Use ¹³C NMR to distinguish between nitro group positions (chemical shifts for C-3 nitro vs. C-4 nitro differ by ~5 ppm due to conjugation effects). X-ray crystallography provides definitive regiochemical confirmation, as seen in related sulfonyl chlorides (e.g., 2-nitrobenzenesulfonyl chloride, where NO₂ orientation is unambiguous) .

- Contradiction Analysis : Discrepancies between calculated (DFT) and experimental NMR shifts may arise from solvent effects or crystal packing. Validate with IR spectroscopy (nitro group asymmetric stretch at ~1520 cm⁻¹) .

Q. How does the steric and electronic interplay between the cyano and nitro substituents influence the compound’s stability under hydrolytic conditions?

- Methodology : Conduct accelerated stability studies in aqueous buffers (pH 1–13) at 40°C. Monitor degradation via LC-MS to identify hydrolysis products (e.g., sulfonic acid derivatives). Compare with analogs lacking the cyano group (e.g., 3-nitrobenzenesulfonyl chloride) to isolate steric contributions.

- Data Interpretation : The cyano group at C-2 may hinder water access to the sulfonyl chloride, reducing hydrolysis rates. Observed half-life increases by ~30% compared to non-cyano analogs .

Q. What strategies mitigate side reactions (e.g., denitration or cyano group reduction) during catalytic transformations involving this compound?

- Methodology : Employ mild reducing agents (e.g., NaBH₄/CuCl₂) or transition-metal catalysts (Pd/C, H₂ atmosphere) to suppress nitro group reduction. For example, in amidation reactions, use DIPEA as a base to minimize acid-catalyzed denitration. Monitor by TLC (Rf shifts) or in situ FTIR .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions (e.g., DFT) and experimental data on the compound’s solubility and reactivity?

- Methodology : Re-evaluate computational models by incorporating solvent effects (e.g., COSMO-RS for solubility) and explicit hydrogen bonding. Validate with experimental solubility tests in DMSO, THF, and acetonitrile. For example, DFT may overestimate solubility in polar aprotic solvents due to neglected crystal lattice energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.